An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-nitrophenol, a versatile intermediate in organic synthesis. The strategic positioning of its hydroxyl, nitro, and bromo functional groups makes it a valuable precursor for the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document outlines its physicochemical characteristics, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key transformations.
Physicochemical Properties
4-Bromo-2-nitrophenol is a yellow to brown crystalline solid.[1][2] It is characterized by its limited solubility in water but is soluble in organic solvents such as benzene, chloroform, and ether.[2] The presence of the electron-withdrawing nitro group and the bromine atom influences the acidity of the phenolic hydroxyl group.
Table 1: Physicochemical Data for 4-Bromo-2-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 7693-52-9 | [1][2] |
| Molecular Formula | C₆H₄BrNO₃ | [1][3][4] |
| Molecular Weight | 218.01 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow to orange powder or crystals | [1][2][5] |
| Melting Point | 90-94 °C | [2][3] |
| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [2][3][6] |
| Density | 1.8994 g/cm³ (Rough Estimate) | [2][6] |
| pKa | 6.28 ± 0.14 (Predicted) | [2][3][6] |
| Water Solubility | Slightly soluble | [2][6][7] |
| Refractive Index | 1.6090 (Estimate) | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Bromo-2-nitrophenol. Key data from various spectroscopic techniques are summarized below.
Table 2: Spectroscopic Data for 4-Bromo-2-nitrophenol
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available for confirmation of proton environments. | [4][8] |
| ¹³C NMR | Spectra available for confirmation of carbon skeleton. | [4] |
| Mass Spectrometry (GC-MS) | Molecular ion peaks at m/z 217 and 219, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-O (nitro group), and C-Br stretches are expected. | [4][9] |
Safety and Handling
4-Bromo-2-nitrophenol is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[2][4] It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.
Table 3: GHS Hazard Information for 4-Bromo-2-nitrophenol
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [4][5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | [5] |
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][6]
Experimental Protocols
The reactivity of the functional groups in 4-Bromo-2-nitrophenol makes it a versatile synthetic intermediate.[3] Detailed experimental protocols for its synthesis and a common subsequent reaction are provided below.
This method involves the electrophilic nitration of p-bromophenol.[3][10][11]
-
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric acid (7-8 M)
-
Continuous flow reactor system with two pumps
-
Standard laboratory glassware for workup
-
-
Procedure:
-
Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.[3][10]
-
Set up the continuous flow reactor, maintaining the temperature between 55-75°C and the pressure between 0.35-0.45 MPa.[3][10]
-
Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.[3][10]
-
Allow a residence time of 20-30 minutes for the reaction to proceed.[3][10]
-
Collect the output from the reactor. The product, 4-Bromo-2-nitrophenol, will be in the organic phase.[3]
-
Perform a standard workup, which includes washing the organic phase with water and/or a mild base to neutralize excess acid.
-
Dry the organic phase and remove the solvent under reduced pressure to yield the crude product.
-
The nitro group of 4-Bromo-2-nitrophenol can be readily reduced to an amino group to form 2-amino-4-bromophenol, a key step in the synthesis of more complex molecules.[3]
-
Materials:
-
4-Bromo-2-nitrophenol (50.7 g, 233 mmol)
-
Tetrahydrofuran (THF), 500 mL
-
5% Rhodium on Carbon (Rh/C), 5.00 g
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
-
-
Procedure:
-
In a suitable reaction vessel, combine 4-Bromo-2-nitrophenol (50.7 g) and THF (500 mL).[3]
-
Carefully add the 5% Rh/C catalyst (5.00 g) to the solution.[3]
-
Seal the vessel and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]
-
Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 11 hours.[3]
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).[3]
-
Filter the mixture through a pad of Celite to remove the catalyst.[3]
-
Wash the Celite pad with a small amount of THF to ensure all the product is recovered.[3]
-
Concentrate the filtrate using a rotary evaporator to yield the product, 2-amino-4-bromophenol.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of 4-Bromo-2-nitrophenol and its subsequent reduction.
References
- 1. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-nitrophenol | 7693-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 7693-52-9 CAS MSDS (4-Bromo-2-nitrophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Bromo-nitrophenol CAS 7693-52-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
